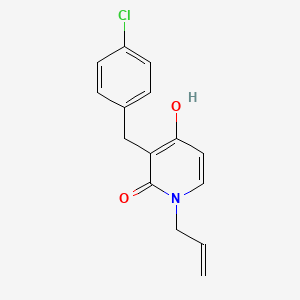

1-allyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone

Description

Chemical Identity and Structural Characterization

1-Allyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone possesses the molecular formula C15H14ClNO2 and is characterized by a molecular weight that reflects its moderate complexity within the pyridinone family. The compound features a central 2(1H)-pyridinone ring system, which serves as the foundational heterocyclic core, substituted at multiple positions to create its distinctive chemical identity. The structural architecture incorporates an allyl group at the nitrogen position, providing an unsaturated aliphatic substituent that contributes to the molecule's overall reactivity profile and potential for further chemical modifications.

The 4-chlorobenzyl substituent at the 3-position introduces an aromatic system bearing a halogen substituent, which significantly influences both the electronic properties and steric environment of the molecule. This chlorinated benzyl group represents a common structural motif in medicinal chemistry applications, where halogen substitution often serves to modulate biological activity and physicochemical properties. The hydroxyl functionality at the 4-position of the pyridinone ring establishes the compound as a member of the 4-hydroxy-2-pyridinone subfamily, which represents one of the most extensively studied categories within pyridinone chemistry due to their prevalence in natural products and synthetic pharmaceutical agents.

The structural characterization of pyridinone derivatives typically relies on comprehensive spectroscopic analysis, including nuclear magnetic resonance spectroscopy and mass spectrometry techniques. Nuclear magnetic resonance spectroscopy of 4-hydroxy-2-pyridinone derivatives characteristically exhibits distinctive patterns that allow for unambiguous structural confirmation. The proton nuclear magnetic resonance spectra of such compounds typically display signals corresponding to the pyridinone ring protons, with the hydroxyl proton often appearing as a characteristic broad signal due to hydrogen bonding interactions.

Table 1: Structural Parameters of 1-Allyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone

| Parameter | Value |

|---|---|

| Molecular Formula | C15H14ClNO2 |

| Chemical Abstracts Service Number | 477856-22-7 |

| Molecular Weight | Approximately 275.73 g/mol |

| Ring System | 2(1H)-pyridinone |

| Substituent Pattern | 1-allyl, 3-(4-chlorobenzyl), 4-hydroxy |

| Functional Groups | Hydroxyl, allyl, chlorobenzyl |

The three-dimensional molecular geometry of 4-hydroxy-2-pyridinone derivatives has been extensively characterized through X-ray crystallographic studies, which have revealed important conformational preferences and intermolecular interactions. These structural investigations have demonstrated that the pyridinone ring typically adopts a planar configuration, with substituents exhibiting specific orientational preferences that influence both the solid-state packing and solution-phase behavior of these compounds.

Mass spectrometric analysis of pyridinone derivatives provides valuable information regarding their fragmentation patterns and molecular ion characteristics. Under electron impact ionization conditions, these compounds typically exhibit characteristic fragmentation pathways that involve loss of substituent groups and ring cleavage processes. The molecular ion peak and associated fragment ions serve as diagnostic features for structural confirmation and purity assessment.

Historical and Contextual Significance in Organic Chemistry

The historical development of pyridinone chemistry can be traced to early investigations into nitrogen-containing heterocyclic compounds, where researchers recognized the fundamental importance of six-membered rings containing both nitrogen and oxygen functionalities. The 4-hydroxy-2-pyridinone structural motif has emerged as a privileged scaffold in organic chemistry, representing a framework that appears frequently in both natural products and synthetic compounds with significant biological activities.

The synthetic chemistry of 4-hydroxy-2-pyridinone derivatives has evolved through multiple methodological approaches, with early synthetic routes establishing foundational transformations that remain relevant to contemporary research. The preparation of 4-hydroxy-2-pyridone derivatives has been achieved through various synthetic strategies, including condensation reactions involving appropriate starting materials and cyclization processes that construct the heterocyclic framework. These synthetic methodologies have demonstrated remarkable versatility in accommodating diverse substituent patterns, enabling the preparation of structurally complex derivatives such as 1-allyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone.

The contextual significance of pyridinone compounds extends beyond their synthetic accessibility to encompass their role as important building blocks in medicinal chemistry and materials science applications. The pyridinone scaffold has been recognized as a privileged structure that serves as a foundation for developing compounds with diverse biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties. This recognition has driven extensive research efforts aimed at understanding structure-activity relationships within this compound class and developing new synthetic approaches for accessing structurally diverse pyridinone derivatives.

Table 2: Historical Milestones in Pyridinone Research

| Period | Development | Significance |

|---|---|---|

| Early 20th Century | Initial pyridinone synthesis | Established fundamental synthetic methods |

| Mid-20th Century | Structural characterization advances | Nuclear magnetic resonance and X-ray analysis |

| Late 20th Century | Biological activity recognition | Identification of therapeutic potential |

| 21st Century | Advanced synthetic methodologies | Green chemistry and multicomponent approaches |

The evolution of synthetic methodologies for pyridinone preparation has been marked by increasing sophistication and efficiency, with modern approaches incorporating principles of green chemistry and atom economy. Multicomponent reactions have emerged as particularly attractive synthetic strategies for pyridinone construction, enabling the rapid assembly of complex structures from simple starting materials in single-pot processes. These methodological advances have expanded the scope of accessible pyridinone derivatives and facilitated the exploration of structure-property relationships within this compound family.

The structural diversity achievable within the pyridinone framework has been enhanced through the development of regioselective synthetic methods that enable precise control over substituent positioning. The ability to install specific functional groups at defined positions around the pyridinone ring has proven crucial for optimizing the properties of these compounds for particular applications. In the case of 1-allyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone, the specific substitution pattern represents a carefully designed structural arrangement that combines multiple functional elements to achieve desired chemical and physical properties.

Current Research Gaps and Motivations

Contemporary research in pyridinone chemistry continues to reveal significant gaps in our understanding of structure-property relationships and synthetic accessibility for specific derivatives such as 1-allyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone. While the general synthetic approaches to 4-hydroxy-2-pyridinone derivatives are well-established, the preparation of compounds bearing multiple complex substituents, particularly those combining allyl and chlorobenzyl functionalities, presents ongoing synthetic challenges that require continued methodological development.

The limited availability of detailed physicochemical data for specific pyridinone derivatives represents a significant research gap that constrains both fundamental understanding and practical applications. While general trends in pyridinone properties have been established through studies of simpler derivatives, the influence of specific substituent combinations on properties such as solubility, stability, and reactivity remains incompletely characterized. This knowledge gap is particularly pronounced for compounds bearing halogenated aromatic substituents combined with unsaturated aliphatic groups, as exemplified by 1-allyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone.

Table 3: Current Research Priorities in Pyridinone Chemistry

| Research Area | Current Status | Knowledge Gaps |

|---|---|---|

| Synthetic Methodology | Well-developed for simple derivatives | Complex multi-substituted compounds |

| Physicochemical Properties | General trends established | Specific substituent effects |

| Structural Analysis | Standard techniques available | Advanced conformational studies |

| Reactivity Patterns | Basic transformations known | Regioselective modifications |

The mechanistic understanding of pyridinone reactivity, particularly for derivatives bearing electron-withdrawing and electron-donating substituents in specific arrangements, represents another area requiring continued investigation. The presence of both hydroxyl and halogenated aromatic functionalities in 1-allyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone creates a complex electronic environment that may exhibit unique reactivity patterns not yet fully characterized in the literature.

Research motivations for investigating compounds such as 1-allyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone stem from the recognition that specific substitution patterns may confer unique properties that are not predictable from studies of simpler analogs. The combination of allyl functionality, which provides a site for further chemical elaboration, with chlorobenzyl substitution, which influences electronic properties and intermolecular interactions, creates opportunities for developing compounds with tailored characteristics for specific applications.

The development of efficient synthetic routes to complex pyridinone derivatives remains a priority research area, particularly given the growing interest in these compounds for various applications. Current synthetic approaches often require multi-step sequences with moderate overall yields, highlighting the need for more direct and efficient methods. The exploration of novel synthetic strategies, including catalytic approaches and cascade reactions, represents an active area of investigation aimed at addressing these synthetic challenges.

Properties

IUPAC Name |

3-[(4-chlorophenyl)methyl]-4-hydroxy-1-prop-2-enylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2/c1-2-8-17-9-7-14(18)13(15(17)19)10-11-3-5-12(16)6-4-11/h2-7,9,18H,1,8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNXHLMIDNSTOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=CC(=C(C1=O)CC2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201320445 | |

| Record name | 3-[(4-chlorophenyl)methyl]-4-hydroxy-1-prop-2-enylpyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201320445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666216 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

477856-22-7 | |

| Record name | 3-[(4-chlorophenyl)methyl]-4-hydroxy-1-prop-2-enylpyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201320445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme and Conditions

A representative and effective method for preparing 1-allyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone is described in US Patent US3972888A. The synthesis involves:

- Starting materials : 4-methyl-6-(4-chlorobenzyl)-2-pyrone, hydroxylamine hydrochloride, and 2-aminopyridine.

- Reaction conditions : The mixture is heated at 60°C for 16 hours.

- Work-up : After heating, the reaction mixture is typically cooled, and the product is precipitated by adding water, followed by filtration and purification.

This process yields the target compound in approximately 62% yield with a melting point of about 142°C. Elemental analysis confirms the nitrogen content close to theoretical values, indicating high purity.

Variations and Optimization

- Temperature and Time : The reaction temperature is generally maintained between 60°C and 80°C, with reaction times ranging from 9 to 26 hours depending on the substrate and desired substitution pattern.

- Catalysts and Solvents : The reaction is often conducted without additional catalysts. Solvents like toluene or glycol monomethyl ether can be added to improve homogeneity and yields, although yields remain moderate (around 44-47% in some cases).

- Hydroxylamine Source : Both hydroxylamine hydrochloride and hydroxylamine sulfate have been used, with sulfate sometimes added portionwise to improve conversion.

- Aminopyridine Variants : Different aminopyridines (e.g., 2-aminopyridine, 2-amino-6-methylpyridine) can be employed to influence the substitution pattern and yield.

Comparative Data Table of Preparation Conditions and Yields

Mechanistic Insights

The reaction proceeds through the initial nucleophilic attack of hydroxylamine on the 2-pyrone ring, leading to ring-opening and rearrangement to form the 1-hydroxy-2-pyridone structure. The aminopyridine acts as a nucleophile and base to facilitate ring closure and substitution at the 3-position. The allyl group at the 3-position and the 4-chlorobenzyl group at the 6-position are introduced via the starting pyrone structure.

Alternative Synthetic Strategies and Related Compounds

While the above method is the most direct for this compound, related 3,4-dihydro-2(1H)-pyridones have also been synthesized via multicomponent reactions involving Meldrum’s acid, β-ketoesters, aromatic aldehydes, and ammonium acetate or related nitrogen sources. These methods allow the construction of diverse substituted pyridones through a Hantzsch-like mechanism but are less specific for the exact substitution pattern of 1-allyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone.

Summary of Key Research Findings

- The preparation of 1-allyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone is efficiently achieved by heating 4-methyl-6-(4-chlorobenzyl)-2-pyrone with hydroxylamine hydrochloride and 2-aminopyridine at 60°C for 16 hours.

- Yields around 60% are typical, with melting points confirming product identity.

- Use of different aminopyridines, hydroxylamine sources, and solvents can modulate yield and reaction time.

- The method is supported by detailed elemental analysis and melting point data, indicating reliable reproducibility.

- This synthetic approach is part of a broader class of 1-hydroxy-2-pyridone preparations, which are versatile intermediates in medicinal chemistry and synthetic organic chemistry.

Chemical Reactions Analysis

Types of Reactions

1-Allyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the allyl or chlorobenzyl groups using reducing agents such as lithium aluminum hydride.

Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of 1-allyl-3-(4-chlorobenzyl)-4-oxo-2(1H)-pyridinone.

Reduction: Formation of 1-allyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridine.

Substitution: Formation of 1-allyl-3-(4-methoxybenzyl)-4-hydroxy-2(1H)-pyridinone.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 1-allyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone exhibits significant antimicrobial properties. Its structural similarity to other pyridinones suggests potential effectiveness against various bacterial strains. In vitro studies have shown that related compounds can inhibit microbial growth, making this compound a candidate for further exploration in antibiotic development .

Anticancer Potential

The anticancer activity of pyridinone derivatives is well-documented. Studies suggest that compounds with similar structures can induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor progression. While specific data on 1-allyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone is limited, its potential as an anticancer agent warrants further investigation .

Anti-inflammatory Properties

Preliminary studies have indicated that this compound may possess anti-inflammatory effects. The hydroxy group in its structure could interact with inflammatory mediators, potentially reducing inflammation. This aspect is particularly relevant for developing treatments for chronic inflammatory conditions .

Case Studies and Research Findings

While comprehensive case studies specifically focusing on 1-allyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone are scarce, related research highlights its potential applications:

- Antimicrobial Studies : In a study examining various pyridinone derivatives, compounds similar to 1-allyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .

- Anticancer Research : Investigations into related pyridinones have shown promising results in inhibiting cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

- Inflammation Models : Experimental models assessing the anti-inflammatory effects of pyridinones indicate that these compounds can reduce pro-inflammatory cytokine levels, suggesting a pathway for therapeutic use in inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-allyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Antimicrobial Activity

- 3-(4-Chlorobenzyl)-4-hydroxy-1-propyl-2(1H)-pyridinone demonstrated moderate antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL), attributed to its ability to disrupt bacterial membrane integrity .

- 1-(4-Chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone showed enhanced potency (MIC = 2 µg/mL) due to synergistic effects of dual chloro substituents .

Antimalarial Activity

- Hybrid 4(1H)-pyridinones with hydroxymethyl groups exhibited improved solubility and oral bioavailability compared to earlier derivatives, achieving >90% parasite inhibition in Plasmodium falciparum models at 10 µM .

Pharmacokinetic Profiles

Notable Trends:

- Polar moieties (e.g., hydroxymethyl) significantly enhance solubility and bioavailability, addressing a common limitation of pyridinones .

- Allyl-substituted derivatives exhibit intermediate pharmacokinetic profiles, suggesting a balance between lipophilicity and reactivity .

Biological Activity

1-Allyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone, also known by its CAS number 477856-22-7, is a synthetic compound that belongs to the class of pyridinones. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The molecular formula for this compound is C15H14ClNO2, with a molecular weight of approximately 275.73 g/mol .

Chemical Structure and Properties

The structure of 1-allyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone features a pyridinone backbone with an allyl group and a chlorobenzyl substituent. The presence of these functional groups is believed to contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C15H14ClNO2 |

| Molecular Weight | 275.73 g/mol |

| CAS Number | 477856-22-7 |

| Solubility | Soluble in DMSO |

Anticancer Potential

The anticancer activity of pyridinone derivatives has been documented extensively. For example, certain related compounds have demonstrated the ability to inhibit cancer cell proliferation in vitro and in vivo . The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways involved in cancer progression. Although specific studies on 1-allyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone are sparse, its structural similarity to other bioactive pyridinones suggests potential anticancer activity.

Anti-inflammatory Effects

Pyridinone derivatives have also been investigated for their anti-inflammatory properties. Research suggests that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . While direct evidence for the anti-inflammatory effects of 1-allyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone is not well-documented, the structural characteristics imply potential activity.

Study on Antimicrobial Efficacy

In a study exploring various pyridinone derivatives, researchers evaluated the antimicrobial activity against Mycobacterium tuberculosis and other pathogens. The results indicated that while some derivatives showed significant activity, others were less effective . This variability underscores the need for further investigation into the specific biological activity of 1-allyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone.

Synthesis and Biological Evaluation

A recent synthesis study highlighted the importance of structure-activity relationships (SAR) in developing effective pyridinone derivatives. The research emphasized how modifications at various positions on the pyridine ring can enhance biological activity . This finding is crucial for guiding future research on 1-allyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone.

Q & A

Basic: What are the optimal synthetic routes for 1-allyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone?

Methodological Answer:

The synthesis typically involves allylation and benzylation steps. For example:

- Allylation : Reacting a pyridinone precursor (e.g., 4-hydroxy-2(1H)-pyridinone) with allyl bromide or allyl amine under basic conditions. In one protocol, allyl amine (1.0 equiv) was used to yield 52% of a structurally similar pyridinone derivative after 3 hours at room temperature .

- Benzylation : Introducing the 4-chlorobenzyl group via nucleophilic substitution or Friedel-Crafts alkylation. For instance, 4-chlorobenzyl chloride can react with the hydroxyl group of the pyridinone core under basic conditions (e.g., NaH in DMF) .

- Key Considerations : Optimize solvent choice (e.g., ethanol or DCM), stoichiometry, and reaction time to minimize side products like over-alkylation .

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

- 1H-NMR/13C-NMR : Confirm the presence of allyl (–CH2CH=CH2) and 4-chlorobenzyl (–CH2–C6H4Cl) groups. Allyl protons typically appear as multiplet peaks at δ 5.0–5.8 ppm, while aromatic protons from the benzyl group resonate at δ 7.2–7.4 ppm .

- IR Spectroscopy : Identify hydroxyl (O–H stretch, ~3200 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) groups .

- X-ray Crystallography : Resolve the tautomeric form (e.g., keto-enol equilibrium) and confirm substituent positioning. Monoclinic crystal systems (e.g., space group P21/c) are common for pyridinones .

Basic: What safety precautions are critical during synthesis and handling?

Methodological Answer:

- Reactive Intermediates : Use fume hoods for volatile reagents (e.g., allyl amines, chlorinated benzyl derivatives) to avoid inhalation risks .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles, especially when handling corrosive bases (e.g., NaH) or concentrated acids .

- Waste Disposal : Neutralize acidic/basic waste before disposal, and segregate halogenated by-products (e.g., 4-chlorobenzyl chloride) .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Methodological Answer:

- Substituent Effects :

- Allyl Group : Enhances lipophilicity and bioavailability. Replacing allyl with bulkier groups (e.g., propargyl) may reduce solubility but improve target binding .

- 4-Chlorobenzyl : The electron-withdrawing Cl atom stabilizes the aromatic ring, potentially increasing metabolic stability. Compare with 4-methylbenzyl analogs to assess steric vs. electronic effects .

- Biological Assays : Test modified derivatives in enzyme inhibition assays (e.g., xanthine oxidase) to correlate substituents with activity .

Advanced: What computational methods are suitable for studying tautomerism and electronic properties?

Methodological Answer:

- DFT Calculations : Predict the dominant tautomer (e.g., 4-hydroxy-2(1H)-pyridinone vs. 4-oxo-2-pyridinol). Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets .

- Molecular Dynamics (MD) : Simulate solvation effects in water or DMSO to understand tautomeric shifts under experimental conditions .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions in the crystal lattice to explain packing efficiency .

Advanced: How to resolve contradictions in substituent reactivity across studies?

Methodological Answer:

- Case Example : Conflicting reports on 4-chlorobenzyl group reactivity may arise from solvent polarity (e.g., DMF vs. ethanol) or catalyst choice (e.g., Lewis acids).

Advanced: How to optimize reaction yields in multi-step syntheses?

Methodological Answer:

- Stepwise Monitoring : Use LC-MS or inline IR to identify bottlenecks (e.g., incomplete benzylation).

- Workup Optimization : For allylation, precipitate the product with ice-cold ether to improve purity .

- Catalyst Screening : Test Pd/C or CuI for coupling steps to reduce side reactions .

Advanced: What strategies address purification challenges in pyridinone derivatives?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures (90:10) to remove polar impurities .

- Column Chromatography : Employ silica gel with gradient elution (hexane:EtOAc 8:2 → 6:4) for non-polar by-products .

- Chelation-Based Purification : Exploit the hydroxyl group’s affinity for MgSO4 or molecular sieves .

Advanced: What mechanistic pathways explain the formation of 2(1H)-pyridinone cores?

Methodological Answer:

- Nucleophilic Substitution : The hydroxyl group displaces chloride in 4-chloroquinoline derivatives under basic conditions (e.g., K2CO3 in DMF) .

- Knoevenagel Condensation : Base-catalyzed cyclization of N-(3-oxoalkenyl) acetamides forms the pyridinone ring via intramolecular dehydration .

Advanced: How to evaluate biological activity against inflammatory or enzymatic targets?

Methodological Answer:

- In Vitro Assays : Test inhibition of cyclooxygenase (COX-2) or metalloproteinases (MMPs) using ELISA kits.

- Docking Studies : Use AutoDock Vina to model interactions with active sites (e.g., COX-2’s hydrophobic pocket) .

- Metabolic Stability : Incubate with liver microsomes (e.g., human CYP3A4) and quantify degradation via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.